2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane core provides a rigid and compact framework, which can be advantageous in the design of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes. The use of continuous flow reactors can enhance the efficiency and yield of the [2+2] cycloaddition reaction. Additionally, the purification and isolation of the final product can be optimized using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group to a halide, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antifungal activity.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentanes: Another class of rigid bicyclic compounds used as bioisosteres.
Bicyclo[2.2.1]heptanes: Known for their stability and use in drug design.
Uniqueness
2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetic acid hydrochloride is unique due to its specific bicyclic structure, which provides a balance of rigidity and flexibility. This makes it a valuable scaffold for the development of bioactive molecules with enhanced binding properties and stability.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)8-2-1-5(3-8)4-8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI-Schlüssel |
SRXQSPQPLLWVPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.